molecular formula C11H8O2 B1580702 3-Hydroxy-2-naphthaldehyde CAS No. 581-71-5

3-Hydroxy-2-naphthaldehyde

Cat. No. B1580702
CAS RN: 581-71-5
M. Wt: 172.18 g/mol
InChI Key: QCUNDLUTTXSPFM-UHFFFAOYSA-N
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Description

3-Hydroxy-2-naphthaldehyde, also known as 3-Hydroxy-2-naphthydrazide, is a chemical compound with the linear formula HOC10H6CONHNH2 . It has a molecular weight of 202.21 . It is used in the synthesis of various compounds such as 2-(alkyl/arylamino)-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazoles .


Synthesis Analysis

3-Hydroxy-2-naphthaldehyde can be synthesized using 3-hydroxy-2-naphthaldehyde hydrazone and 2-hydroxy-5-tert-butylbenzaldehyde as starting materials . The structure of the synthesized compound can be characterized using NMR spectroscopy, high-resolution MS, and IR spectroscopy .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-naphthaldehyde can be represented by the SMILES string NNC(=O)c1cc2ccccc2cc1O . The InChI key for this compound is FDNAQCWUERCJBK-UHFFFAOYSA-N .


Chemical Reactions Analysis

In the excited state, 3-Hydroxy-2-naphthaldehyde can undergo intramolecular proton transfers (ESIPT) if several hydroxyl groups are located close to each other in a molecule . This process can lead to the formation of two molecular tautomers .


Physical And Chemical Properties Analysis

3-Hydroxy-2-naphthaldehyde has a density of 1.288g/cm3 . It has a boiling point of 317°C at 760 mmHg and a flashing point of 134.3°C . The vapour pressure of this compound is 0.000213mmHg at 25°C .

Scientific Research Applications

Fluorescence Sensor for Metal Ions

  • Turn-On and Reversible Fluorescence Sensor for Al3+ Ion : 2-Hydroxy-1-naphthaldehyde (receptor 1) acts as a selective chemosensor for Al(3+) based on chelation-enhanced fluorescence (CHEF), with a high association constant and micromolar detection in ethanol-water solution (Liu, Chen, & Wu, 2012).
  • Selective Detection of Aluminium Ion : 2-Hydroxy-1-naphthaldehyde-based chemosensor H2L can detect Al3+ ions in ethanol, DMF, and DMSO, with a detection limit reaching 10−9 M (Sun et al., 2018).

Schiff Base Ligands and Fluorophores

  • Versatile Building Block for Sensors : 2-Hydroxy-1-naphthaldehyde is an excellent functionalized fluorescent backbone for synthesizing different fluorescent chemosensors, acting as a hydrogen bond donor and acceptor site (Das & Goswami, 2017).
  • Schiff Bases Derived from 2-Hydroxynaphthalene-1-carbaldehyde : This compound is important in the development of commercial useful compounds, especially for the preparation of various fluorescent chemosensors (Maher, 2018).

Synthesis of Metal Oxide Nanoparticles

  • Bis(2-hydroxy-1-naphthalenehydrato) Metal Complexes : These complexes are sources of face-centered-cubic trioctylphosphine oxide-capped ZnO and CdO nanoparticles, highlighting the importance of 2-hydroxy-1-naphthaldehyde in Schiff base molecules and metal complex synthesis (Xaba, Moloto, & Moloto, 2016).

Molecular Recognition and Chemosensors

  • Fluorescent Chemosensors for Al3+ Ion Recognition : The Schiff base derivatives of 2-hydroxy-1-naphthaldehyde act as fluorophores for recognition of aluminum ions, showcasing its utility in developing selective chemosensors (David, Prabakaran, & Nandhakumar, 2021).

Photophysical Behavior and Excited-State Intramolecular Proton Transfer

  • Excited-State Intramolecular Proton Transfer in Solvated 2-Hydroxy-1-Naphthaldehyde Carbohydrazone : Investigating the mechanism of ESIPT fluorescence, highlighting its applications in sensor development and other fields (Huang et al., 2022).

Safety And Hazards

3-Hydroxy-2-naphthaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Future research on 3-Hydroxy-2-naphthaldehyde could focus on its photophysical behavior, which has been investigated on the basis of steady state absorption and fluorescence spectroscopy, time-resolved emission spectroscopy, and quantum chemical calculations . Depending on the nature of solvents, 3-Hydroxy-2-naphthaldehyde exists in different forms in the ground state .

properties

IUPAC Name

3-hydroxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUNDLUTTXSPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311255
Record name 3-Hydroxy-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-naphthaldehyde

CAS RN

581-71-5
Record name 581-71-5
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Record name 3-Hydroxy-2-naphthaldehyde
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Record name 3-hydroxynaphthalene-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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